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Abstract
Ohchinin, a complex limonoid natural product isolated from Melia azedarach, represents a

class of tetranortriterpenoids with potential therapeutic applications. Due to the absence of a

published total synthesis, this document outlines a comprehensive, hypothetical synthetic

protocol for Ohchinin. This proposed strategy is based on established synthetic methodologies

for structurally related limonoids, such as gedunin and azadirachtin. Furthermore, this

application note summarizes the known biological activities of closely related compounds

isolated from Melia azedarach, suggesting potential pharmacological applications for

Ohchinin, including cytotoxic and anti-inflammatory effects. Detailed experimental protocols for

key transformations and data tables for comparative analysis are provided to guide future

research endeavors.

Introduction
Limonoids, a class of highly oxygenated and structurally complex tetranortriterpenoids, are

predominantly found in plants of the Meliaceae and Rutaceae families. These natural products

have garnered significant interest from the scientific community due to their diverse and potent

biological activities. Ohchinin, a representative limonoid isolated from the fruits of Melia

azedarach, possesses a formidable molecular architecture characterized by a pentacyclic core,

a furan ring, and numerous stereocenters. While the definitive biological profile of Ohchinin is
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yet to be fully elucidated, studies on related limonoids from the same plant suggest promising

cytotoxic and anti-inflammatory properties.[1][2]

The intricate structure of Ohchinin presents a formidable challenge for chemical synthesis. To

date, a total synthesis of Ohchinin has not been reported in the scientific literature. This

document presents a plausible and strategic retrosynthetic analysis and a proposed forward

synthetic route to facilitate future efforts toward its total synthesis. The proposed strategy draws

inspiration from successful total syntheses of other complex limonoids, such as gedunin and

azadirachtin.[3][4][5]

Hypothetical Retrosynthetic Analysis
A plausible retrosynthetic analysis of Ohchinin is presented below. The strategy hinges on a

convergent approach, assembling the complex core from two key fragments.
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Caption: Retrosynthetic analysis of Ohchinin.

Proposed Synthetic Protocol
The following is a hypothetical, multi-step synthetic protocol for Ohchinin, based on strategies

employed in the synthesis of related complex natural products.

Synthesis of Fragment A (Decalin System)
The synthesis of the decalin fragment would likely commence from a readily available chiral

starting material to establish the initial stereocenters. A key step would involve a

diastereoselective Diels-Alder reaction to construct the bicyclic core. Subsequent functional
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group manipulations, including stereoselective reductions and oxidations, would be employed

to install the requisite oxygenation pattern.

Key Experiment: Diastereoselective Diels-Alder Reaction

Step Reagent/Solvent Conditions Purpose

1
Diene, Chiral

Dienophile

Lewis Acid (e.g.,

B(OAc)3)

Construct decalin core

with stereocontrol

2 Work-up Aqueous NH4Cl Quench reaction

3 Purification
Silica gel

chromatography

Isolate desired

diastereomer

Synthesis of Fragment B (Butenolide Precursor)
The furan-containing side chain precursor could be synthesized from a suitable starting

material like a protected furan derivative. A series of transformations, including lithiation,

alkylation, and oxidation, would be necessary to elaborate the side chain and introduce the

butenolide precursor functionality.

Key Experiment: Furan Lithiation and Alkylation

Step Reagent/Solvent Conditions Purpose

1 2-Bromofuran, n-BuLi THF, -78 °C
Generate lithiated

furan

2
Electrophile (e.g.,

chiral epoxide)
THF, -78 °C to rt

Introduce side chain

with stereocontrol

3 Work-up
Saturated aqueous

NH4Cl
Quench reaction

4 Purification
Silica gel

chromatography
Isolate alkylated furan

Fragment Coupling and Core Construction
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The two fragments would be coupled using a robust carbon-carbon bond-forming reaction,

such as a Nozaki-Hiyama-Kishi reaction or a Suzuki coupling. Following the coupling, a series

of intramolecular reactions, potentially including a radical cyclization and an aldol

condensation, would be employed to construct the remaining rings of the pentacyclic core. The

final stages of the synthesis would involve late-stage oxidation and functional group

interconversions to arrive at the natural product, Ohchinin.

Starting Materials

Fragment A Synthesis

Fragment B Synthesis

Fragment Coupling Ring Closures Late-stage modifications Ohchinin

Click to download full resolution via product page

Caption: Proposed forward synthesis workflow for Ohchinin.

Biological Activity and Potential Applications
While specific pharmacological data for Ohchinin is limited, studies on other limonoids isolated

from Melia azedarach provide strong indications of its potential biological activities.

Cytotoxic Activity
Several limonoids from Melia azedarach have demonstrated significant cytotoxic effects

against various cancer cell lines.[1] For instance, 3-deacetyl-4'-demethyl-28-oxosalannin, a

related limonoid, exhibited potent cytotoxicity against the AZ521 human stomach cancer cell

line with an IC50 value of 3.2 μM and was shown to induce apoptosis.[1] It is plausible that

Ohchinin possesses similar cytotoxic properties, making it a candidate for further investigation

as an anticancer agent.
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Compound Cell Line IC50 (µM) Reference

3-deacetyl-4'-

demethyl-28-

oxosalannin

AZ521 (Stomach) 3.2 [1]

Related Limonoid 1 HL60 (Leukemia) 5.8 [1]

Related Limonoid 2 A549 (Lung) 12.3 [1]

Anti-inflammatory Activity
Extracts from Melia azedarach and isolated compounds have shown anti-inflammatory

properties.[2][6] A recent study on the chemical constituents of the fruit of Melia azedarach

identified several new limonoids with anti-inflammatory activity.[2] One of the new compounds

demonstrated the most potent anti-inflammatory effect by inhibiting nitric oxide (NO) production

in LPS-stimulated macrophages and reducing the levels of inflammatory mediators IL-6 and

TNF-α.[2] This suggests that Ohchinin may also exhibit anti-inflammatory activity and could be

explored for the treatment of inflammatory disorders.

Signaling Pathways
The mechanism of action of cytotoxic limonoids often involves the induction of apoptosis

through various signaling pathways. While the specific pathways affected by Ohchinin are

unknown, related compounds have been shown to induce apoptosis.[1] Further research is

needed to elucidate the precise mechanism of action of Ohchinin.
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Caption: Postulated biological effects of Ohchinin.

Conclusion
Ohchinin remains an enigmatic yet tantalizing target for total synthesis. The proposed

retrosynthetic analysis and forward synthetic strategy provide a conceptual framework to guide

future synthetic endeavors. The anticipated biological activities, based on data from structurally

related limonoids, highlight the potential of Ohchinin as a lead compound in drug discovery,

particularly in the areas of oncology and inflammatory diseases. The successful total synthesis

of Ohchinin would not only be a significant achievement in organic chemistry but would also

provide the necessary material for a thorough investigation of its pharmacological properties

and mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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